(2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile, with the Chemical Abstracts Service (CAS) number 339106-38-6, is a synthetic organic compound characterized by its unique structural features. The molecular formula is and it has a molecular weight of approximately 220.66 g/mol. This compound belongs to the class of nitriles and is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The synthesis of (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile typically involves a condensation reaction between a suitable phenylamine and a corresponding carbonyl compound under controlled conditions.
The molecular structure of (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.66 g/mol |
IUPAC Name | (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile |
InChI Key | QWQWJZKQHNSQST-UHFFFAOYSA-N |
SMILES | ClC(=O)C(C#N)=C(Nc1ccccc1)C |
(2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile involves several steps depending on the type of reaction:
These mechanisms are crucial for understanding how this compound interacts with other molecules in chemical reactions.
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data include:
Property | Value |
---|---|
Melting Point | Varies (specific data not provided) |
Solubility | Soluble in organic solvents like ethanol |
(2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: